2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 4-ethoxy-3-methoxyphenyl group. The presence of the boron atom imparts unique chemical properties, making it a valuable reagent in organic synthesis.
Preparation Methods
The synthesis of 2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxy-3-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
Starting Materials: 4-ethoxy-3-methoxyphenylboronic acid and pinacol.
Reaction Conditions: Anhydrous conditions, typically using a solvent such as toluene or dichloromethane.
Dehydrating Agent: A common dehydrating agent used is molecular sieves or anhydrous magnesium sulfate.
Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups.
Cross-Coupling: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Substituted phenyl derivatives.
Cross-Coupling: Biaryl compounds.
Scientific Research Applications
2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Medicinal Chemistry: Utilized in the synthesis of biologically active molecules and drug candidates.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boron atom plays a crucial role in stabilizing the intermediate species and facilitating the transmetalation step.
Comparison with Similar Compounds
Similar compounds to 2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic acid derivatives and dioxaborolane compounds. Some examples are:
Phenylboronic Acid: Lacks the dioxaborolane ring but is widely used in cross-coupling reactions.
4-Methoxyphenylboronic Acid: Similar structure but without the ethoxy group.
Pinacolborane: Contains the dioxaborolane ring but lacks the phenyl group.
Uniqueness
- The presence of both the ethoxy and methoxy groups on the phenyl ring provides unique electronic properties.
- The dioxaborolane ring enhances the stability and reactivity of the boron atom, making it a versatile reagent in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4/c1-7-18-12-9-8-11(10-13(12)17-6)16-19-14(2,3)15(4,5)20-16/h8-10H,7H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQULKDMSLGVYMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159204 | |
Record name | 2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005010-04-7 | |
Record name | 2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005010-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Ethoxy-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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